molecular formula C9H8BNO2 B1330735 Isoquinoline-5-boronic acid CAS No. 371766-08-4

Isoquinoline-5-boronic acid

Cat. No. B1330735
M. Wt: 172.98 g/mol
InChI Key: XKEYHBLSCGBBGU-UHFFFAOYSA-N
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Description

Isoquinoline-5-boronic acid is a chemical compound that belongs to the class of isoquinolines with a boronic acid functional group attached to the fifth position of the isoquinoline ring. This compound is of interest due to its potential applications in various fields, including chemical sensing, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, a novel water-soluble styrylquinolinium boronic acid was synthesized with good yield, demonstrating the feasibility of introducing boronic acid functionalities into the isoquinoline framework . Another approach involved the use of boron trifluoride etherate to catalyze the transformation of 4-arylpiperidin-3-one to benzo[f]isoquinoline, indicating the versatility of boron reagents in facilitating ring contractions and cyclizations . Additionally, the synthesis of N,O-chelated isoquinoline-enol boron complexes was reported, which were further functionalized through palladium-catalyzed Suzuki couplings . Visible-light-mediated cyclization of acryloylbenzamides with alkyl boronic acids also provided a pathway to isoquinoline-1,3(2H,4H)-diones .

Molecular Structure Analysis

The molecular structure of isoquinoline-5-boronic acid derivatives is characterized by the presence of the boronic acid group, which can significantly influence the electronic properties of the molecule. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can lead to changes in the fluorescence properties of the molecule . This characteristic is crucial for the design of chemosensors and the study of molecular interactions.

Chemical Reactions Analysis

Isoquinoline boronic acids participate in various chemical reactions due to the reactive nature of the boronic acid group. For example, the C–B bond of a styrylquinolinium boronic acid dye was selectively oxidized by hypochlorite, leading to a large red shift in the absorption and emission spectra . The boronic acid group also plays a pivotal role in cross-coupling reactions, as demonstrated by the synthesis of functionalized N,O-chelated boron complexes . Furthermore, the reaction of 4-diazoisochroman-3-imines with (2-formylaryl)boronic acids under Rh(III) catalysis resulted in the construction of 5H-isochromeno[3,4-c]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-5-boronic acid derivatives are influenced by the boronic acid group. These compounds exhibit high affinities for diols in aqueous solutions at physiological pH, which is significant for sensor applications . The binding of these compounds to sugars can result in strong fluorescence intensity changes, as observed with isoquinoline-7-boronic acid and other related compounds . Additionally, the position of the boronic acid substituent on 4-anilinoquinazolines was found to be crucial for the selective inhibition of tyrosine kinases, highlighting the importance of the boronic acid group in medicinal chemistry .

Scientific Research Applications

Synthesis Applications

  • Polysubstituted Isoquinolines Synthesis : Isoquinoline derivatives can be synthesized from internal alkenyl boronic esters using a copper-catalyzed azidation/aza-Wittig condensation sequence. This method has been employed for synthesizing topical anesthetics like quinisocaine (Jayaram et al., 2018).

  • Synthesis of Pancratistatin-like Isoquinolines : A two-step Suzuki cross-coupling and hydrogenation strategy is used for constructing highly oxygenated isoquinolines, demonstrating the versatility of boronic acids in complex molecular syntheses (Pandey & Balakrishnan, 2008).

  • Isoquinoline-1,3(2H,4H)-diones Synthesis : Via a visible-light-mediated tandem reaction, isoquinoline derivatives are synthesized for potential bioactive compound discovery (Fu et al., 2022).

  • Synthesis of Pyrrolo[1,2-b]isoquinolines : A novel route for synthesizing pyrrolo[1,2-b]isoquinolines with quaternary centers is developed using a Pd-catalyzed carbopalladation followed by a cross-coupling reaction with boronic acids (Barbolla et al., 2019).

Sensor Design Applications

  • Fluorescent Chemosensors for Carbohydrates : Isoquinoline boronic acids are crucial in designing sensors for carbohydrates due to their ability to bind diol-containing compounds, exhibiting significant fluorescence changes upon sugar binding (Cheng et al., 2010).

  • Kinetic Properties of Boronic Acid-Diol Binding : The kinetic properties of the binding between isoquinoline boronic acids and various sugars have been investigated to understand the rapidity and efficiency of these interactions (Ni et al., 2012).

  • Binding Enhancement in Acidic Conditions : Isoquinoline boronic acids demonstrate an anomalous pH-dependent binding enhancement with sialic acid, expanding biorecognition capabilities beyond classical vicinal diols under neutral or alkaline conditions (Wellington et al., 2019).

Safety And Hazards

Isoquinoline-5-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Isoquinoline-5-boronic acid has potential applications in the synthesis of various pharmaceuticals. For example, it can be used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . It can also be used in the preparation of tetrabutylammonium trifluoroborates and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

properties

IUPAC Name

isoquinolin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEYHBLSCGBBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN=CC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344783
Record name Isoquinoline-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-boronic acid

CAS RN

371766-08-4
Record name Isoquinoline-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-boronic acid
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Synthesis routes and methods

Procedure details

A 2.5 M solution of n-BuLi (1.2 equiv., 3 mmol, 1.2 ml) in 20 ml of freshly distilled THF, cooled to −78° C., was added with a solution of 5-bromoisoquinoline (2.5 mmol, 520 mg) in 5 ml of THF. The resulting mixture was allowed to react at this temperature over 45′. A solution of triisopropylborate (1.2 equiv., 3 mmol, 0.7 ml) was then added and the mixture was stirred at the same temperature for 5′ and then allowed to warm to room temperature and stirred for an additional hour. The mixture was quenched by slow addition of a 5% NaOH solution (30 ml). The aqueous layer was separated and acidified to pH 5/6 by addition of 10% HCl at O° C. Extraction with ethyl acetate, evaporation of the organic phase and crystallisation from diethyl ether gave 250 mg of a white solid. Yield=58%. 1H NMR (d6-DMSO, 200 MHz) δ 7.66 (1H, t, J=7.2 Hz), 8.07 (1H, d, J=5.8 Hz), 8.13 (1H, d, J=8.0 Hz), 8.34 (1H, d), 8.47 (1H, d), 8.50 (2H, bs), 9.29 (1H, s); [M+1] 174.1 (C9H8BNO2 requires 172.98)
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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520 mg
Type
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Reaction Step Two
Name
Quantity
5 mL
Type
solvent
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0.7 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Zhao, L Bai, L Liu, D McEachern… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds to obtain potent and orally bioavailable BET inhibitors. By incorporation of an indole or a quinoline …
Number of citations: 38 pubs.acs.org
MC Enright - 2023 - search.proquest.com
Transition metal chemistry has revolutionized the modern world. However, some of the most important catalytic transformations rely on scarce and expensive precious metals with high …
Number of citations: 0 search.proquest.com
MF Jakobsen - 2021 - ntnuopen.ntnu.no
… Isoquinoline-5-boronic acid The steroid (7), isoquinoline-5-boronic acid (c), and the other reactants were mixed and stirred for 18 hours. The reaction mixture got a black colour after 4 …
Number of citations: 0 ntnuopen.ntnu.no

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